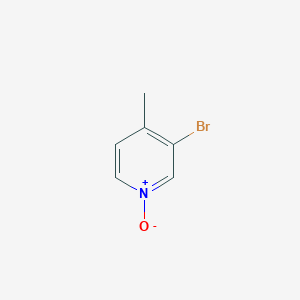
3-Bromo-4-methylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methylpyridine 1-oxide: is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a bromine atom at the third position, a methyl group at the fourth position, and an oxidized nitrogen atom within the pyridine ring, forming a pyridinium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyridine 1-oxide typically involves the bromination of 4-methylpyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and oxidation. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Various substituted pyridinium salts.
Reduction: Pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Pharmaceutical Development
- Antimicrobial Activity : Research indicates that 3-Bromo-4-methylpyridine 1-oxide exhibits potential antimicrobial properties. Its derivatives are being explored for their ability to inhibit specific enzymes, making them candidates for drug development.
- Phosphodiesterase Inhibition : The compound is utilized as a building block in synthesizing substituted pyridine-N-oxides, which serve as potent phosphodiesterase type 4 inhibitors, potentially useful in treating inflammatory diseases .
2. Bioconversion Studies
- Whole-cell bioconversion studies using Burkholderia sp. MAK1 have demonstrated the ability to convert various pyridine derivatives into hydroxylated products. However, it was noted that the presence of the bromo functional group in compounds like 3-bromo-6-methyl-pyridin-2-ol disrupted proper substrate orientation, affecting transformation efficiency .
3. Organic Synthesis
- Electrophilic Reactions : As an electrophile, this compound participates in various chemical transformations, making it valuable in organic synthesis. Its ability to engage with enzymes and receptors suggests potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits potential as an antimicrobial agent; derivatives inhibit specific enzymes |
| Phosphodiesterase Inhibition | Used in synthesizing inhibitors for phosphodiesterase type 4, targeting inflammatory diseases |
| Bioconversion | Limited conversion efficiency due to disrupted orientation from the bromo group in certain substrates |
Table 2: Synthesis Pathways
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Electrophilic substitution | Use of bromine reagents |
| Step 2 | N-Oxidation | Treatment with oxidizing agents |
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxidized nitrogen atom play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2-methylpyridine
- 4-Bromo-2-methylpyridine
- 3-Bromo-5-methylpyridine
Comparison: 3-Bromo-4-methylpyridine 1-oxide is unique due to the presence of the oxidized nitrogen atom, which imparts distinct chemical properties compared to its non-oxidized counterparts
Eigenschaften
CAS-Nummer |
17117-15-6 |
|---|---|
Molekularformel |
C6H6BrNO |
Molekulargewicht |
188.02g/mol |
IUPAC-Name |
3-bromo-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |
InChI-Schlüssel |
ARYIVSYAOFAYHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=[N+](C=C1)[O-])Br |
Kanonische SMILES |
CC1=C(C=[N+](C=C1)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















